An In-depth Technical Guide to p-Aminoacetophenone: Physical and Chemical Properties for Researchers and Drug Development Professionals
An In-depth Technical Guide to p-Aminoacetophenone: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction: p-Aminoacetophenone, also known as 4'-aminoacetophenone, is an aromatic ketone that serves as a vital building block in organic synthesis. Its unique bifunctional nature, possessing both a reactive amino group and a carbonyl group, makes it a versatile precursor for a wide array of chemical entities. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and biological significance, tailored for professionals in research and drug development.
Core Physical and Chemical Properties
p-Aminoacetophenone is typically a yellow to brown crystalline solid with a characteristic pleasant odor.[1][2] The following tables summarize its key physical and chemical properties.
Physical Properties of p-Aminoacetophenone
| Property | Value | References |
| Molecular Formula | C₈H₉NO | [3] |
| Molecular Weight | 135.16 g/mol | [1] |
| Appearance | Yellow solid with a pleasant odor | [1] |
| Melting Point | 103-107 °C | [4][5] |
| Boiling Point | 293-295 °C | [3][6] |
| Density | 0.77 - 1.20 g/cm³ | [3][4] |
| Vapor Pressure | 0.00989 mmHg | [1] |
| Water Solubility | Sparingly soluble in cold water, freely in hot water.[6] 6.5 g/L at 25 °C.[7] | |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and chloroform.[4][8][9] | |
| LogP (Octanol/Water Partition Coefficient) | 0.83 | [1][10] |
| pKa (of conjugate acid) | 2.76 | [1][2] |
Spectroscopic Data of p-Aminoacetophenone
| Spectrum | Key Peaks/Signals | References |
| UV-Vis (in Alcohol) | λmax: 316 nm (log ε = 4.30) | [1] |
| Infrared (IR) | Major peaks indicative of N-H, C=O, and aromatic C-H bonds. | [11] |
| ¹H NMR | Signals corresponding to aromatic protons, amine protons, and methyl protons. | [12] |
| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, and methyl carbon. | [13] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 135. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of p-aminoacetophenone in a laboratory setting. The following sections provide protocols for its synthesis and purification.
Synthesis of p-Aminoacetophenone via Reduction of 4-Nitroacetophenone
A common and effective method for the synthesis of p-aminoacetophenone is the reduction of 4-nitroacetophenone.
Materials:
-
4-Nitroacetophenone
-
Palladium on carbon (Pd/C) catalyst (1.0 mol%)
-
Hydrogen gas (H₂)
-
Glycerol
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Fisher-Porter bottle
Procedure:
-
To a 1 mL solution of preformed palladium nanoparticles in glycerol, add 1 mmol of 4-nitroacetophenone (165 mg).[3]
-
Place the resulting mixture in a Fisher-Porter bottle and stir at room temperature under an argon atmosphere.[3]
-
Pressurize the system with dihydrogen gas to 3 bar.[3]
-
Heat the mixture to 100 °C and stir for 3 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Extract the catalytic mixture with dichloromethane (3 x 10 mL).[3]
-
Combine the organic phases and dry over anhydrous Na₂SO₄.[3]
-
Filter the solution and evaporate the solvent under reduced pressure to yield p-aminoacetophenone.[3]
Purification by Recrystallization
Recrystallization is an effective method for purifying crude p-aminoacetophenone. A mixed-solvent system can be employed to achieve high purity.
Materials:
-
Crude p-Aminoacetophenone
-
Dichloromethane
-
Hexanes
-
Heating apparatus (e.g., hot plate)
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
Dissolve the crude p-aminoacetophenone in a minimal amount of hot dichloromethane.[15]
-
If colored impurities are present, treat the hot solution with a small amount of activated charcoal and perform a hot filtration.[15]
-
To the hot, clear solution, add hexanes dropwise until the solution becomes slightly cloudy, indicating saturation.[15]
-
Add a few drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.[15]
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[15]
-
Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.[15]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.[15]
-
Dry the purified crystals under vacuum to remove residual solvent.[15]
Chemical Reactivity and Applications
The dual functionality of p-aminoacetophenone makes it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.
Synthesis of Azo Dyes
The primary amine group of p-aminoacetophenone can be readily diazotized and coupled with various aromatic compounds to form azo dyes. These dyes have applications in the textile and food industries and some have shown antimicrobial properties.[9][13]
Reaction Scheme:
-
Diazotization: p-Aminoacetophenone is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Coupling: The diazonium salt is then reacted with an activated aromatic compound (e.g., a phenol or another amine) to form the azo-coupled product.[13]
Synthesis of Schiff Bases
p-Aminoacetophenone can undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). These compounds and their metal complexes have been investigated for their potential biological activities, including anticancer and antimicrobial effects.[7][9]
Reaction Scheme: A solution of an aldehyde (e.g., p-anisaldehyde) in ethanol is added dropwise to a solution of p-aminoacetophenone in ethanol. The reaction mixture is stirred at room temperature for several hours. The resulting Schiff base product can then be isolated by filtration.[9]
Biological Activity and Toxicological Profile
A significant aspect of p-aminoacetophenone's biological profile is its ability to induce methemoglobinemia.[11][16]
Mechanism of Methemoglobin Formation
Methemoglobin is an oxidized form of hemoglobin where the iron in the heme group is in the ferric (Fe³⁺) state rather than the ferrous (Fe²⁺) state. This change renders the hemoglobin unable to bind and transport oxygen, leading to tissue hypoxia. Aromatic amines like p-aminoacetophenone are metabolized in the body, potentially to N-hydroxy derivatives.[12] These metabolites can enter red blood cells and participate in a redox cycle that oxidizes hemoglobin to methemoglobin.
Experimental and Synthetic Workflows
The following diagram illustrates a typical workflow for the synthesis and subsequent reaction of p-aminoacetophenone.
Conclusion
p-Aminoacetophenone is a compound of significant interest in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers. A thorough understanding of its characteristics, handling, and reaction protocols is essential for its safe and effective use in the development of new chemical entities and pharmaceutical agents. The information provided in this guide serves as a foundational resource for scientists and professionals engaged in these fields.
References
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- 8. alfa-chemistry.com [alfa-chemistry.com]
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- 11. Characterization of methemoglobin formation induced by 3,5-dichloroaniline, 4-amino-2,6-dichlorophenol and 3,5-dichlorophenylhydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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